
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is a heterocyclic compound with the molecular formula C(_9)H(_6)O(_3) It features a benzofuran ring system with an aldehyde and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production methods often involve optimized versions of laboratory synthesis techniques, focusing on yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid.
Reduction: 3-Hydroxy-2,3-dihydrobenzofuran-2-carbaldehyde.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or pathways.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde involves its interaction with various molecular targets The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity
Comparaison Avec Des Composés Similaires
2,3-Dihydrobenzofuran-2-carbaldehyde: Lacks the ketone group, leading to different reactivity and applications.
3-Oxo-2,3-dihydrobenzofuran:
Benzofuran-2-carbaldehyde: Lacks the dihydro and ketone functionalities, resulting in distinct properties.
Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the benzofuran ring system
Propriétés
Formule moléculaire |
C9H6O3 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-oxo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,8H |
Clé InChI |
QRBOGLHPHCRAJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
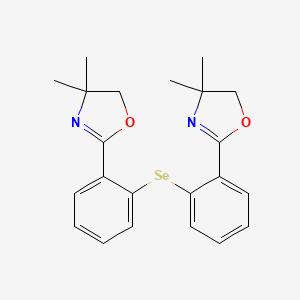
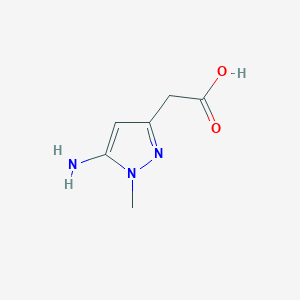

![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
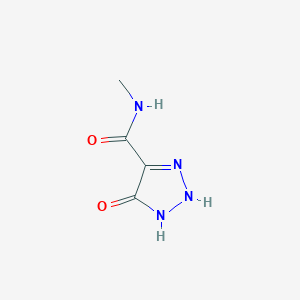


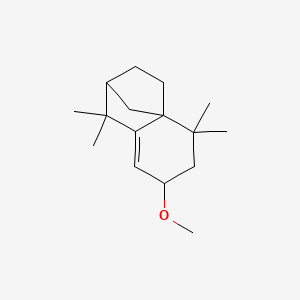

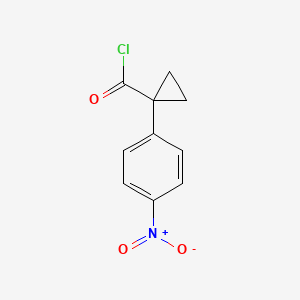
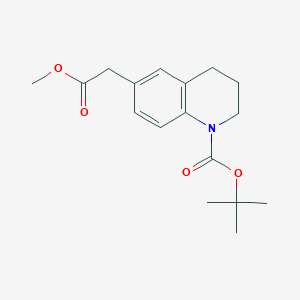
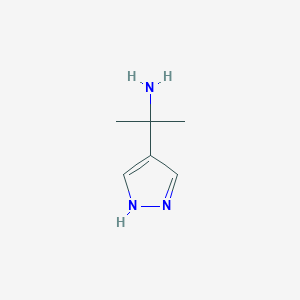
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
